PDE5/HDAC-IN-1, also known as CM-414, is a novel small-molecule compound that acts as a dual inhibitor of phosphodiesterase 5 and histone deacetylases. This compound has garnered attention for its potential therapeutic applications, particularly in neurological disorders and liver diseases. The classification of this compound falls under dual inhibitors, targeting both the phosphodiesterase 5 enzyme and various histone deacetylases, primarily HDAC6.
The discovery of PDE5/HDAC-IN-1 was reported in a study highlighting its role as a first-in-class small molecule with moderate inhibitory activity against Class I histone deacetylases and potent inhibition of HDAC6 and phosphodiesterase 5. The compound is classified within the broader category of bifunctional therapeutics, which aim to target multiple pathways simultaneously to enhance therapeutic efficacy and reduce side effects .
The synthesis of PDE5/HDAC-IN-1 involves several steps that integrate structural motifs from existing inhibitors. The design strategy typically incorporates a combination of pharmacophores known to exhibit selective inhibition of phosphodiesterase 5 and histone deacetylases. The synthesis process may include:
These synthetic approaches ensure that the compound retains its biological activity while minimizing off-target effects .
The molecular structure of PDE5/HDAC-IN-1 features unique functional groups that contribute to its dual inhibitory activity. Key structural elements include:
The precise molecular formula and weight can be determined through analytical techniques, providing data essential for understanding its pharmacokinetic properties .
PDE5/HDAC-IN-1 undergoes several chemical reactions that are critical for its mechanism of action:
These reactions are monitored using assays that measure enzyme activity before and after treatment with the compound, providing insights into its efficacy .
The mechanism of action for PDE5/HDAC-IN-1 involves dual targeting:
The combined effect enhances cellular responses that may be beneficial in treating conditions such as Alzheimer's disease or liver fibrosis .
PDE5/HDAC-IN-1 exhibits several notable physical and chemical properties:
These properties are essential for evaluating the compound's suitability for clinical applications .
PDE5/HDAC-IN-1 shows promise in various scientific applications:
Ongoing studies aim to further elucidate these applications and optimize the compound for clinical use .
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 85252-29-5